Cas no 40615-08-5 (Isoquinolin-1-ylmethanamine)

Isoquinolin-1-ylmethanamine 化学的及び物理的性質
名前と識別子
-
- Isoquinolin-1-ylmethanamine
- 1-isoquinolin-1-ylmethanamine
- 1-ISOQUINOLIN-1-YLMETHANAMINE DIHYDROCHLORIDE
- 1-Isoquinolinemethanamine
- C-isoquinolin-1-yl-methylamine
- isoquinolin-1-yl-methylamine
- isoquinolylmethylamine
- 1-Aminomethylisoquinoline
- [(Isoquinolin-1-yl)methyl]amine
- 1-(aminomethyl)isoquinoline
- aminomethylisoquinoline
- (isoquinolin-1-yl)methanamine
- 1-(isoquinolin-1-yl)methanamine
- FEWQWMKPPJZYCQ-UHFFFAOYSA-N
- STK686961
- SBB013367
- AB23405
- SY035455
- AM100790
- ST091513
- AB0024777
- ST2407057
- CS-
- CS-0112991
- SCHEMBL2792111
- FT-0701780
- C-Isoquinolin-1-ylmethylamine
- 40615-08-5
- MFCD06213370
- EN300-57501
- DTXSID20362894
- 1-ISOQUINOLYLMETHANAMINE
- AKOS005600011
- 1-isoquinolin-1-ylmethanamine dihydrochloride, AldrichCPR
- DB-070060
-
- MDL: MFCD06213370
- インチ: 1S/C10H10N2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-6H,7,11H2
- InChIKey: FEWQWMKPPJZYCQ-UHFFFAOYSA-N
- ほほえんだ: N1C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C2C=1C([H])([H])N([H])[H]
計算された属性
- せいみつぶんしりょう: 158.08400
- どういたいしつりょう: 158.084398327g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 38.9
じっけんとくせい
- 密度みつど: 1.156
- ふってん: 315℃ at 760 mmHg
- PSA: 38.91000
- LogP: 2.39380
Isoquinolin-1-ylmethanamine セキュリティ情報
Isoquinolin-1-ylmethanamine 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Isoquinolin-1-ylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1005151-250mg |
Isoquinolin-1-yl-methylamine |
40615-08-5 | 95% | 250mg |
$170 | 2024-07-28 | |
Enamine | EN300-57501-5.0g |
(isoquinolin-1-yl)methanamine |
40615-08-5 | 5.0g |
$508.0 | 2023-02-09 | ||
eNovation Chemicals LLC | Y0998392-5g |
1-(Aminomethyl)isoquinoline |
40615-08-5 | 95% | 5g |
$1500 | 2024-08-02 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0141-5g |
Isoquinolin-1-yl-methylamine |
40615-08-5 | 96% | 5g |
¥5228.88 | 2025-01-21 | |
eNovation Chemicals LLC | Y1005151-1g |
Isoquinolin-1-yl-methylamine |
40615-08-5 | 95% | 1g |
$185 | 2024-07-28 | |
Enamine | EN300-57501-0.25g |
(isoquinolin-1-yl)methanamine |
40615-08-5 | 0.25g |
$67.0 | 2023-02-09 | ||
Enamine | EN300-57501-0.5g |
(isoquinolin-1-yl)methanamine |
40615-08-5 | 0.5g |
$106.0 | 2023-02-09 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0141-25g |
Isoquinolin-1-yl-methylamine |
40615-08-5 | 96% | 25g |
16943.89CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0141-500mg |
Isoquinolin-1-yl-methylamine |
40615-08-5 | 96% | 500mg |
831.08CNY | 2021-05-08 | |
Enamine | EN300-57501-1.0g |
(isoquinolin-1-yl)methanamine |
40615-08-5 | 1.0g |
$135.0 | 2023-02-09 |
Isoquinolin-1-ylmethanamine 関連文献
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
Isoquinolin-1-ylmethanamineに関する追加情報
Professional Introduction to Isoquinolin-1-ylmethanamine (CAS No. 40615-08-5)
Isoquinolin-1-ylmethanamine, identified by the Chemical Abstracts Service Number (CAS No.) 40615-08-5, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative has garnered attention due to its structural complexity and potential applications in drug development, particularly in the design of novel therapeutic agents targeting various biological pathways.
The molecular structure of Isoquinolin-1-ylmethanamine features a fused ring system consisting of a benzene ring and a pyridine ring, with an amine functional group attached to the methylene bridge connecting these two aromatic rings. This unique configuration makes it a versatile scaffold for medicinal chemists, enabling modifications that can fine-tune its pharmacological properties. The presence of nitrogen atoms in both the benzene and pyridine rings contributes to its ability to interact with biological targets such as enzymes and receptors, making it a promising candidate for further investigation.
In recent years, there has been growing interest in Isoquinolin-1-ylmethanamine due to its potential role in the development of small-molecule inhibitors. Studies have demonstrated that derivatives of this compound can exhibit inhibitory activity against various enzymes involved in cancer progression, inflammation, and infectious diseases. For instance, research published in leading journals has highlighted the compound's ability to modulate kinases and other signaling proteins that are crucial for cellular processes.
One of the most compelling aspects of Isoquinolin-1-ylmethanamine is its structural flexibility, which allows for the synthesis of a wide range of analogs with tailored biological activities. Medicinal chemists have leveraged this property to develop novel compounds that exhibit improved selectivity and reduced toxicity compared to existing therapies. These efforts have led to several preclinical studies evaluating the efficacy of Isoquinolin-1-ylmethanamine-based molecules in animal models of human diseases.
The synthesis of Isoquinolin-1-ylmethanamine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex fused ring system efficiently. These synthetic strategies not only enhance yield but also improve scalability, making it feasible for industrial-scale production.
Recent advancements in computational chemistry have further accelerated the discovery process for Isoquinolin-1-ylmethanamine derivatives. Molecular modeling techniques allow researchers to predict the binding affinity and pharmacokinetic properties of potential drug candidates before they are synthesized, significantly reducing the time and cost associated with drug development. This integration of computational methods with traditional experimental approaches has opened new avenues for exploring the therapeutic potential of this compound.
The pharmacological profile of Isoquinolin-1-ylmethanamine is influenced by various factors, including its solubility, metabolic stability, and ability to cross biological barriers such as the blood-brain barrier. These properties are critical for determining its suitability for different therapeutic applications. Researchers are actively investigating ways to optimize these characteristics through structural modifications, which could lead to more effective and safer drugs based on this scaffold.
In conclusion, Isoquinolin-1-ylmethanamine (CAS No. 40615-08-5) represents a valuable compound in pharmaceutical research with significant potential for developing novel therapeutic agents. Its unique structural features, combined with recent advancements in synthetic chemistry and computational biology, position it as a key player in future drug discovery efforts. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs across various disease areas.
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